molecular formula C8H12BNO3 B12852372 (2-Propoxypyridin-4-yl)boronic acid

(2-Propoxypyridin-4-yl)boronic acid

Cat. No.: B12852372
M. Wt: 181.00 g/mol
InChI Key: JYCJLSRDBOIUIX-UHFFFAOYSA-N
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Description

(2-Propoxypyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a propoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction proceeds under mild conditions and results in the formation of the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (2-Propoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium acetate for borylation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

Scientific Research Applications

(2-Propoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the propoxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(2-propoxypyridin-4-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c1-2-5-13-8-6-7(9(11)12)3-4-10-8/h3-4,6,11-12H,2,5H2,1H3

InChI Key

JYCJLSRDBOIUIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OCCC)(O)O

Origin of Product

United States

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